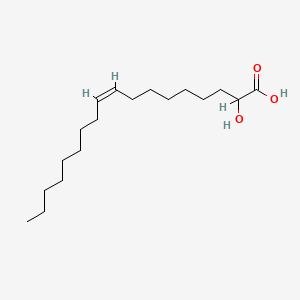

Idroxioleic Acid

描述

Idroxioleic Acid is an orally bioavailable, synthetic analog of the fatty acid oleic acid, with potential antitumor activity. Upon administration,this compound activates sphingomyelin synthase (SMS), thereby increasing the concentration of sphingomyelin (SM) and diacylglycerol (DAG) in the tumor cell membrane and decreasing membrane levels of phosphatidylethanolamine (PE) and phosphatidylcholine (PC). This restores the normal, healthy levels and ratios of membrane lipids. By restoring normal membrane lipid structure and composition, this agent inhibits membrane-protein associated signaling and the aberrant activity of signaling pathways in certain tumor cells, including the Ras/MAPK and PI3K/AKt pathways. This inhibits tumor cell proliferation, induces tumor cell differentiation, and eventually can cause cell death.

antihypertensive agent; a synthetic derivative of oleic acid

属性

IUPAC Name |

(Z)-2-hydroxyoctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSOOFITVPOOSY-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00430863 | |

| Record name | (Z)-2-hydroxyoctadec-9-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56472-29-8 | |

| Record name | 2-Hydroxy-9-cis-octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056472298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-2-hydroxyoctadec-9-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56472-29-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDROXIOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSV3KVO1BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Novel Hydroxy Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy fatty acids (HFAs) represent a burgeoning class of lipid molecules characterized by the presence of one or more hydroxyl groups along their aliphatic chain. Once considered mere intermediates in fatty acid metabolism, HFAs are now recognized as critical signaling molecules with diverse physiological and pathophysiological roles. Their discovery has opened new avenues for therapeutic intervention in a range of diseases, including metabolic disorders, inflammatory conditions, and cancer. This technical guide provides an in-depth overview of the discovery of novel HFAs, their synthesis through both biosynthetic and chemical methods, and their mechanisms of action in key signaling pathways.

Discovery of Novel Hydroxy Fatty Acids and Their Biological Significance

The advent of advanced lipidomics technologies has led to the identification of numerous novel HFAs in various biological systems. A prominent example is the discovery of fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids with potent anti-inflammatory and anti-diabetic properties. Beyond FAHFAs, specific regioisomers of hydroxystearic acids (HSAs) and other HFAs have been shown to exhibit distinct biological activities, highlighting the importance of the hydroxyl group's position and stereochemistry.

The biological functions of HFAs are vast and varied. They have been implicated in the regulation of inflammation, insulin (B600854) sensitivity, and cell proliferation.[1][2] For instance, certain HFAs act as endogenous ligands for G-protein coupled receptors (GPCRs), such as GPR40, thereby modulating intracellular signaling cascades.[3][4][5] Others have been shown to inhibit key enzymes involved in cancer progression, including histone deacetylases (HDACs) and signal transducer and activator of transcription 3 (STAT3).[1][2]

Synthesis of Novel Hydroxy Fatty Acids

The growing interest in HFAs has spurred the development of robust synthetic strategies to produce these molecules for research and therapeutic purposes. Both enzymatic and chemical approaches are employed, each with its own advantages and limitations.

Enzymatic Synthesis (Biosynthesis)

Enzymatic synthesis offers a green and highly selective route to HFAs. Various enzymes, including lipoxygenases, cytochrome P450 monooxygenases, and hydratases, are utilized to introduce hydroxyl groups at specific positions on the fatty acid backbone.[6] This method often provides high regio- and stereoselectivity, which is crucial for producing biologically active isomers.

Table 1: Enzymatic Synthesis of Hydroxy Fatty Acids

| Enzyme/System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Lactobacillus plantarum Δ9 hydratase | Linoleic acid (280 g/L) | (S)-10-hydroxy-cis-12-octadecenoic acid | 98 | >99.9 | [7] |

| P450BM3 variant | Myristic acid | ω-hydroxymyristic acid | ~95 | Not reported | [8] |

| Pseudomonas aeruginosa PR3 hydratase | Oleic acid | 10-hydroxystearic acid | >80 | Not reported | [9] |

| Nocardia cholesterolicum hydratase | Linoleic acid | 10-hydroxy-12(Z)-octadecenoic acid | 71 | Not reported | [9] |

| Nocardia cholesterolicum hydratase | Linolenic acid | 10-hydroxy-12(Z),15(Z)-octadecadienoic acid | 77 | Not reported | [9] |

Chemical Synthesis

Chemical synthesis provides a versatile platform for producing a wide array of HFAs, including unnatural isomers and derivatives for structure-activity relationship (SAR) studies. Asymmetric synthesis methodologies are particularly important for obtaining enantiomerically pure HFAs.

Table 2: Chemical Synthesis of Hydroxy Fatty Acids

| Synthesis Method | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Asymmetric organocatalysis and Grignard ring opening | Terminal epoxides | Various saturated HFAs | 60-85 | >95 | [10] |

| Chiral oxazolidinone auxiliary | Oleic acid | (R)-2-hydroxyoleic acid methyl ester | Not specified | 98-99 | [4][11] |

| Chiral oxazolidinone auxiliary | Linoleic acid | (R)-2-hydroxylinoleic acid methyl ester | Not specified | 98 | [4][11] |

Biological Activity of Novel Hydroxy Fatty Acids

The therapeutic potential of HFAs is underscored by their potent biological activities in various disease models. A significant area of research is their anti-proliferative effects on cancer cells.

Table 3: Anti-proliferative Activity of Hydroxystearic Acid (HSA) Regioisomers

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-HSA | CaCo-2 | 25.1 | [9] |

| 5-HSA | HeLa | 22.1 | [9] |

| 7-HSA | HT29 | 14.7 | [9] |

| 7-HSA | HeLa | 26.6 | [9] |

| 7-HSA | MCF7 | 21.4 | [9] |

| 7-HSA | PC3 | 24.3 | [9] |

| 9-HSA | HT29 | 10-50 | [12] |

| 11-HSA | CaCo-2 | 27.6 | [9] |

| 11-HSA | MCF7 | 35.8 | [9] |

Experimental Protocols

General Protocol for Enzymatic Hydroxylation of Unsaturated Fatty Acids

This protocol provides a general framework for the enzymatic hydroxylation of unsaturated fatty acids using whole-cell biocatalysts.

-

Strain Cultivation: A recombinant E. coli strain overexpressing a fatty acid hydratase is cultivated in a suitable medium (e.g., LB medium with appropriate antibiotic selection) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Protein expression is induced by the addition of an appropriate inducer (e.g., 1 mM IPTG) and the culture is further incubated at a lower temperature (e.g., 20°C) for 12-16 hours.

-

Cell Harvesting and Preparation: The cells are harvested by centrifugation, washed with buffer (e.g., phosphate (B84403) buffer, pH 7.0), and resuspended in the same buffer to a desired cell density.

-

Biotransformation: The fatty acid substrate, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO), is added to the cell suspension. The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Reaction Monitoring and Termination: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Once the reaction is complete, the mixture is acidified to protonate the fatty acids.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Protocol for Asymmetric Chemical Synthesis of Hydroxy Fatty Acids via Epoxide Ring-Opening

This protocol outlines a general procedure for the asymmetric synthesis of HFAs starting from chiral terminal epoxides.

-

Epoxide Formation: A suitable starting material, such as a long-chain terminal alkene, is subjected to asymmetric epoxidation using a chiral catalyst (e.g., Jacobsen's catalyst or a Sharpless asymmetric epoxidation) to yield the corresponding chiral terminal epoxide with high enantiomeric excess.

-

Grignard Reagent Preparation: In a separate flask, a Grignard reagent is prepared from the appropriate alkyl or alkenyl halide and magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Ring-Opening Reaction: The chiral epoxide, dissolved in an anhydrous ether solvent, is cooled to a low temperature (e.g., -78°C). The prepared Grignard reagent is then added dropwise to the epoxide solution. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Workup and Protection: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting secondary alcohol may be protected (e.g., as a silyl (B83357) ether) for subsequent steps.

-

Deprotection and Oxidation: The protecting group on the terminal alcohol is selectively removed, and the primary alcohol is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent or a two-step oxidation via the corresponding aldehyde).

-

Purification: The final hydroxy fatty acid is purified by column chromatography or recrystallization.

Signaling Pathways and Mechanisms of Action

Novel HFAs exert their biological effects by modulating specific signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Inhibition of STAT3 Signaling

Certain HFAs have been shown to inhibit the STAT3 signaling pathway, which is constitutively active in many cancers and promotes cell proliferation and survival.[1][2]

Caption: Inhibition of the STAT3 signaling pathway by hydroxy fatty acids.

Modulation of Histone Deacetylase (HDAC) Activity

Some HFAs can act as HDAC inhibitors, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.[1][2]

Caption: Mechanism of HDAC inhibition by hydroxy fatty acids.

Activation of GPR40 Signaling

HFAs can act as agonists for GPR40, a receptor primarily expressed in pancreatic β-cells, leading to enhanced glucose-stimulated insulin secretion.

Caption: GPR40 signaling pathway activation by hydroxy fatty acids.

Experimental Workflow

The discovery and development of novel HFAs as therapeutic agents typically follow a structured workflow, from initial synthesis to preclinical evaluation.

Caption: A typical experimental workflow for HFA discovery and development.

Conclusion

The field of hydroxy fatty acids is rapidly evolving, with ongoing research continuing to uncover novel structures, biological functions, and therapeutic applications. The synthetic methodologies outlined in this guide provide a foundation for producing these valuable molecules, while the elucidation of their signaling pathways offers insights into their mechanisms of action. As our understanding of the intricate roles of HFAs in health and disease deepens, so too will the opportunities for developing innovative HFA-based therapeutics to address a wide range of unmet medical needs.

References

- 1. Mechanism and stereoselectivity of HDAC I inhibition by (R)-9-hydroxystearic acid in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. physoc.org [physoc.org]

- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Efficient enzymatic production of hydroxy fatty acids by linoleic acid Δ9 hydratase from Lactobacillus plantarum AKU 1009a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Role of 2-Hydroxyoleic Acid in Sphingomyelin Synthase Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms surrounding the synthetic fatty acid 2-hydroxyoleic acid (2-HOA), also known as Minerval, and its purported activation of sphingomyelin (B164518) synthase (SMS). For years, the prevailing hypothesis centered on 2-HOA's ability to directly activate SMS, leading to a significant increase in sphingomyelin (SM) levels within cancer cell membranes and triggering anti-proliferative signaling cascades. However, recent studies have presented conflicting evidence, suggesting 2-HOA does not activate, and may even inhibit, SMS, attributing its anti-cancer effects to alterations in phosphatidylcholine metabolism. This document consolidates the available quantitative data, details the experimental protocols used in key studies, and visualizes the proposed signaling pathways to offer a comprehensive and balanced overview of the current state of research. The central controversy is addressed by presenting both the SMS activation model and the alternative hypothesis, providing researchers with a thorough understanding of the disparate findings and future research directions.

Introduction: The 2-HOA and Sphingomyelin Controversy

2-Hydroxyoleic acid (2-HOA) is a synthetic derivative of oleic acid that has demonstrated potent anti-tumor activity in various preclinical and clinical studies, particularly against aggressive cancers like glioblastoma.[1] Its mechanism of action has been a subject of intense investigation and significant debate.

The initial and widely cited mechanism proposes that 2-HOA acts as a direct activator of sphingomyelin synthase (SMS), an enzyme that catalyzes the transfer of a phosphocholine (B91661) group from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG).[2][3] According to this model, cancer cells exhibit significantly lower basal levels of SM compared to healthy cells.[3][4][5] Treatment with 2-HOA is reported to rapidly and substantially increase SM mass, restoring levels to those found in non-tumor cells.[3][4][5] This dramatic shift in membrane lipid composition is believed to alter the biophysical properties of the plasma membrane, affecting lipid raft organization and modulating the activity of membrane-associated signaling proteins crucial for cancer cell growth and survival, such as Ras and Protein Kinase C (PKC).[2][3][6]

However, a 2018 study challenged this paradigm directly.[7][8] The researchers reported that in their experiments using A549 (lung cancer) and U118 (glioma) cell lines, 2-HOA treatment did not lead to SMS activation or SM accumulation.[7][8] Instead, they observed a significant reduction in phosphatidylcholine levels and found that 2-HOA dose-dependently inhibited recombinant SMS1 and SMS2 activity in vitro.[8] This alternative hypothesis suggests that the anti-cancer properties of 2-HOA may be linked to its effects on PC metabolism and the inhibition of enzymes like lysophosphatidylcholine (B164491) acyltransferase (LPCAT).[7][8]

This guide will present the data and methodologies supporting both viewpoints to facilitate a critical evaluation of the evidence.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from studies on the effects of 2-HOA on lipid composition and enzyme activity.

Table 1: Effects of 2-HOA on Sphingomyelin (SM) and Sphingomyelin Synthase (SMS) Activity (Pro-Activation Evidence)

| Parameter | Cell Line(s) | 2-HOA Concentration & Time | Observed Effect | Reference(s) |

| SM Mass | Human Glioma | 200 µM, 24h | 4.6-fold increase | [5][9][10] |

| Jurkat (Leukemia) | 200 µM, 24h | 2.4-fold increase | [5] | |

| A549 (Lung Cancer) | 200 µM, 24h | 2.7-fold increase | [5] | |

| 1321N1 (Glioma) | 200 µM, 24h | 2.2-fold increase | [5] | |

| SMS Activity | U118 (Glioma) | 200 µM, 24h | 3.6-fold increase | [5] |

| U118 (Glioma) | 200 µM, 5 min | 85% increase | [5] | |

| In vitro (Cell PNS) | 200 µM, 2h | 80% increase | [5] | |

| Other Sphingolipids | U118 (Glioma) | 200 µM, 72h | C16-Ceramide: 2.2-fold increase | [11] |

| U118 (Glioma) | 200 µM, 72h | C22-Ceramide: 5.4-fold increase | [11] | |

| U118 (Glioma) | 200 µM, 72h | C16-dhSM: 7.8-fold increase | [11] |

PNS: Postnuclear Supernatant; Cer: Ceramide; dhSM: Dihydro-sphingomyelin

Table 2: Effects of 2-HOA on Sphingolipid and Phospholipid Levels (Contradictory Evidence)

| Parameter | Cell Line | 2-HOA Concentration & Time | Observed Effect | Reference(s) |

| SMS Activity | A549, U118 | Not specified | No activation observed | [7][8][12] |

| Recombinant SMS1/SMS2 | Dose-dependent | Inhibition of activity | [8][12] | |

| SM Levels | A549 | 200 µM | No significant changes in most SM species | [4][7] |

| PC Levels | A549 | 200 µM | Significant reduction in almost all tested PC species | [4][7] |

SM: Sphingomyelin; PC: Phosphatidylcholine

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are synthesized protocols for key experiments cited in the literature.

Protocol 1: Fluorescence-Based Sphingomyelin Synthase (SMS) Activity Assay

This protocol is based on the common use of a fluorescent ceramide analog, NBD-C6-Ceramide, to measure SMS activity in cell lysates.[12][13][14]

A. Materials:

-

Cell culture plates and media

-

2-Hydroxyoleic acid (2-HOA)

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4, with protease inhibitors)

-

BCA Protein Assay Kit

-

NBD-C6-Ceramide (fluorescent substrate)

-

Phosphatidylcholine (PC)

-

Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂)

-

Lipid Extraction Solvent: Chloroform:Methanol (B129727) (2:1, v/v)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

TLC Developing Solvent: Chloroform:Methanol:2M NH₄OH (40:10:1, v/v/v)

-

Fluorescence imager/scanner

B. Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., U118, A549) and grow to desired confluency. Treat cells with 2-HOA at the desired concentration (e.g., 200 µM) or vehicle control for the specified time.

-

Preparation of Cell Lysate:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells by adding ice-cold Lysis Buffer and scraping.

-

Homogenize the lysate by sonication on ice or by passing through a fine-gauge needle.

-

Centrifuge the homogenate at >10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (postnuclear supernatant), which contains the enzyme fraction.

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture. For each reaction, combine:

-

Cell lysate (e.g., 100-200 µg of total protein)

-

NBD-C6-Ceramide (final concentration ~5-10 µM)

-

Phosphatidylcholine (PC) (final concentration ~50-100 µM)

-

-

Adjust the total volume with Reaction Buffer.

-

Incubate the reaction mixture at 37°C for 1-2 hours in the dark.

-

-

Lipid Extraction and Separation:

-

Stop the reaction by adding Chloroform:Methanol (2:1, v/v). Vortex thoroughly.

-

Centrifuge to separate the phases and collect the lower organic phase.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Resuspend the dried lipid film in a small volume of Chloroform:Methanol (9:1, v/v).

-

Spot the resuspended lipids onto a silica (B1680970) TLC plate.

-

-

Quantification:

-

Develop the TLC plate using the TLC Developing Solvent until the solvent front nears the top.

-

Air-dry the plate completely.

-

Visualize the fluorescent spots corresponding to the substrate (NBD-C6-Ceramide) and the product (NBD-C6-Sphingomyelin) using a fluorescence imager.

-

Quantify the fluorescence intensity of the product spot. SMS activity is proportional to the amount of NBD-sphingomyelin formed and should be normalized to the amount of protein used in the assay.

-

Protocol 2: Lipid Extraction and Analysis by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of multiple lipid species, including sphingomyelins and phosphatidylcholines, from cell samples.[1][7][15][16]

A. Materials:

-

Cell culture materials and 2-HOA

-

Internal Standards Cocktail (containing deuterated or odd-chain lipid species for each class to be quantified, e.g., C17-ceramide, d18:1/12:0-SM, etc.)

-

Extraction Solvents (e.g., Methanol, Isopropanol, Ethyl Acetate, 1-Butanol)

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

C18 reverse-phase column (for sphingolipids)

-

Mobile Phase A: Acetonitrile:Water (e.g., 40:60) with 0.1% formic acid and 5 mM ammonium (B1175870) formate

-

Mobile Phase B: Methanol:Isopropanol (e.g., 10:90) with 0.1% formic acid and 5 mM ammonium formate

B. Procedure:

-

Sample Preparation:

-

Culture and treat cells with 2-HOA as described in Protocol 1.

-

Harvest cells by scraping and create a cell pellet by centrifugation.

-

Resuspend the pellet in a known buffer volume. Determine protein concentration from an aliquot.

-

-

Lipid Extraction:

-

To a known amount of cell homogenate (e.g., 100 µg protein), add the internal standards cocktail.

-

Add extraction solvent. A common method is a single-phase extraction with methanol or a two-phase liquid-liquid extraction (e.g., using isopropanol:water:ethyl acetate).

-

Vortex vigorously and incubate (e.g., on ice or at room temperature).

-

Centrifuge to pellet precipitated protein and debris.

-

Collect the supernatant containing the lipid extract.

-

Evaporate the solvent to dryness under nitrogen.

-

Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., Methanol or Mobile Phase A/B mixture).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate lipid classes using a gradient elution on a C18 column.

-

Detect and quantify lipid species using the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Each lipid species is identified by a specific precursor-product ion transition.

-

-

Data Analysis:

-

Construct calibration curves for each lipid class using external standards.

-

Quantify the amount of each endogenous lipid species by normalizing its peak area to the peak area of the corresponding internal standard.

-

Express final lipid quantities as pmol/mg of protein or a similar normalized unit.

-

Visualization of Signaling Pathways and Workflows

Diagram 1: Proposed SMS Activation Pathway by 2-HOA

Caption: Proposed mechanism where 2-HOA activates SMS, increasing SM and altering membrane properties.

Diagram 2: Alternative Hypothesis - SMS-Independent Mechanism

Caption: Alternative hypothesis where 2-HOA inhibits SMS and alters PC metabolism, leading to anti-cancer effects.

Diagram 3: General Experimental Workflow for Lipid Analysis

Caption: A generalized workflow for investigating the effects of 2-HOA on cellular lipid profiles.

Discussion and Future Directions

The conflicting findings on the interaction between 2-HOA and sphingomyelin synthase present a critical challenge and an opportunity for the field. The initial model, where 2-HOA activates SMS, is supported by several studies showing significant increases in SM and downstream signaling effects consistent with membrane reorganization.[3][5][11] The subsequent accumulation of specific ceramide species further suggests a profound alteration of sphingolipid metabolism.[11]

Conversely, the work by Cao et al. provides a strong counterargument, demonstrating no SMS activation and even inhibition in cell-free assays.[7][8] Their finding of a significant decrease in phosphatidylcholine levels offers a plausible alternative mechanism for 2-HOA's anti-tumor activity, as PC is a major membrane component and its metabolism is crucial for cell signaling and integrity.[4][7]

Several factors could contribute to these disparate results:

-

Cell-Type Specificity: The effects of 2-HOA could be highly dependent on the specific genetic and metabolic background of the cancer cell lines used.

-

Experimental Conditions: Subtle differences in experimental protocols, such as culture conditions, treatment duration, or the specific assays used to measure SMS activity, could lead to different outcomes.

-

Indirect vs. Direct Effects: 2-HOA may not directly activate SMS but could indirectly lead to an increase in SM in some contexts by altering the availability of substrates (ceramide and PC) or by affecting other related metabolic pathways. For instance, theoretical studies suggest the increase in SM levels could be consistent with the incorporation of 2-HOA into ceramide, pointing to a possible role for ceramide synthase.[17]

Future Research: To resolve this controversy, future studies should focus on:

-

Direct Binding Assays: Conducting studies with purified recombinant SMS proteins and 2-HOA to unequivocally determine if a direct interaction and activation occurs.

-

Broad Spectrum Analysis: Using multiple, distinct cancer cell lines in parallel to assess the cell-type specificity of 2-HOA's effects.

-

Comprehensive Lipidomics: Performing time-course lipidomics studies to capture the dynamic changes in both the sphingolipid and glycerophospholipid pathways immediately following 2-HOA treatment.

-

Enantiomer-Specific Activity: Further investigation into the differential effects of the R and S enantiomers of 2-HOA, as one study found that only the S enantiomer was able to activate SMS, could provide crucial insights into the specific molecular interactions at play.[14]

Conclusion

2-Hydroxyoleic acid remains a promising anti-cancer agent, but its precise mechanism of action is still under debate. While the SMS activation hypothesis has been influential, the contradictory evidence cannot be ignored. It is plausible that 2-HOA exerts its effects through multiple mechanisms, which may vary between different cancer types. For researchers and drug developers, it is imperative to consider both the potential role of SMS activation and the impact on phosphatidylcholine metabolism when designing new studies or therapeutic strategies based on 2-HOA. A definitive resolution of this scientific question will be crucial for optimizing the clinical application of this novel class of membrane lipid therapy.

References

- 1. Sphingolipid analysis [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-oleic acid does not activate sphingomyelin synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis - ProQuest [proquest.com]

- 9. Sphingomyelin and sphingomyelin synthase (SMS) in the malignant transformation of glioma cells and in 2-hydroxyoleic acid therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sphingomyelin and sphingomyelin synthase (SMS) in the malignant transformation of glioma cells and in 2-hydroxyoleic acid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sustained activation of sphingomyelin synthase by 2-hydroxyoleic acid induces sphingolipidosis in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Hydroxy-oleic acid does not activate sphingomyelin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential effect of 2-hydroxyoleic acid enantiomers on protein (sphingomyelin synthase) and lipid (membrane) targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Antitumor Properties of 2-Hydroxyoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyoleic acid (2-OHOA), a synthetic derivative of oleic acid, is a novel antitumor agent that has demonstrated promising preclinical and clinical activity, particularly in aggressive cancers such as glioblastoma.[1] Operating through a unique mechanism of action termed Membrane Lipid Therapy (MLT), 2-OHOA selectively targets the abnormal lipid composition of cancer cell membranes, leading to the modulation of key signaling pathways, cell cycle arrest, and ultimately, cancer cell death through apoptosis and autophagy.[2][3] This technical guide provides a comprehensive overview of the antitumor properties of 2-OHOA, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to elucidate its effects.

Mechanism of Action: Membrane Lipid Therapy

The primary mechanism of action of 2-hydroxyoleic acid (2-OHOA) revolves around its ability to remodel the lipid composition of cancer cell membranes.[2] Unlike normal cells, cancer cells often exhibit an altered membrane lipid profile, characterized by lower levels of sphingomyelin (B164518) (SM) and higher levels of phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[4][5] This aberrant lipid composition contributes to the activation of oncogenic signaling pathways.

2-OHOA integrates into the cell membrane and is reported by several studies to activate sphingomyelin synthase (SMS), an enzyme that catalyzes the synthesis of sphingomyelin from ceramide and phosphatidylcholine.[2][3] This leads to a significant increase in sphingomyelin levels within the cancer cell membrane, restoring a lipid profile more akin to that of normal cells.[2][5] However, it is important to note that some studies have contested the direct activation of SMS by 2-OHOA, suggesting the anticancer effects may be related to an effect on phosphatidylcholine metabolism.[6]

The restoration of normal membrane lipid composition has profound effects on the localization and activity of membrane-associated signaling proteins. Notably, the increase in sphingomyelin-rich domains displaces key signaling molecules like Ras from the plasma membrane to the cytoplasm, where they are inactive.[4] This leads to the downregulation of critical cancer-promoting signaling cascades, including the Ras/MAPK and PI3K/Akt pathways.[3][7] The culmination of these molecular events is the induction of cell cycle arrest, cellular differentiation, and programmed cell death, primarily through autophagy and apoptosis.[3]

Signaling Pathway of 2-Hydroxyoleic Acid

Caption: Signaling pathway of 2-hydroxyoleic acid in cancer cells.

Quantitative Data Presentation

Table 1: In Vitro Efficacy of 2-Hydroxyoleic Acid in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| MSTO-211H | Biphasic Mesothelioma | Cytotoxicity Assay | GI50 | 0.11 ± 0.05 µM (as 17bNP) | [8] |

| HT-29 | Colorectal Adenocarcinoma | Cytotoxicity Assay | GI50 | 0.17 ± 0.04 µM (as 18bNP) | [8] |

| LN-229 | Glioblastoma | Cytotoxicity Assay | GI50 | 0.0006 ± 0.0001 µM (as free drug 8) | [8] |

| A549 | Lung Adenocarcinoma | Not Specified | IC50 | Comparable for racemic and (S) 2OHOA | [9] |

| HTB-26 | Breast Cancer | Cytotoxicity Assay | IC50 | 10-50 µM | [10] |

| PC-3 | Pancreatic Cancer | Cytotoxicity Assay | IC50 | 10-50 µM | [10] |

| HepG2 | Hepatocellular Carcinoma | Cytotoxicity Assay | IC50 | 10-50 µM | [10] |

| HCT116 | Colorectal Carcinoma | Cytotoxicity Assay | IC50 | 22.4 µM (compound 1) / 0.34 µM (compound 2) | [10] |

Note: GI50 is the concentration that causes a 50% decrease in cell number. Some values are for 2-OHOA conjugated with other molecules (e.g., 17bNP, 18bNP, compounds 1 and 2).

Table 2: Effect of 2-Hydroxyoleic Acid on Sphingomyelin Levels in Cancer Cells

| Cell Line | Cancer Type | Treatment | Fold Increase in Sphingomyelin | Reference |

| Glioma Cells | Glioma | 2-OHOA | 4.6-fold | [5][11] |

| Jurkat | Leukemia | 200 µM 2-OHOA for 24h | 2.4-fold | [2] |

| A549 | Non-small Cell Lung Cancer | 200 µM 2-OHOA for 24h | 2.7-fold | [2] |

| 1321N1 | Glioma | 200 µM 2-OHOA for 24h | 2.2-fold | [2] |

| SF767 | Glioma | 200 µM 2-OHOA for 24h | 36.0% increase | [2] |

Table 3: Clinical Trial Data for 2-Hydroxyoleic Acid (NCT01792310)

| Phase | Patient Population | Dose Escalation | Recommended Phase 2 Dose (RP2D) | Key Efficacy Results (Glioma) | Common Adverse Events (Grade 1-2) | References |

| I/IIa | Advanced solid tumors, including recurrent high-grade gliomas | 500-16,000 mg/daily | 12,000 mg/daily (4g three times a day) | 24% of 21 patients had clinical benefit (CR, PR, or SD >6 cycles). One exceptional response lasted >2.5 years. | Nausea, vomiting, diarrhea | [1][7][12][13][14][15][16][17] |

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is a standard method for assessing cell viability and proliferation based on the metabolic activity of cells.[18][19][20]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

2-Hydroxyoleic acid (2-OHOA) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells/well) in 100 µL of complete culture medium. Include control wells with medium alone for background measurement.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of 2-OHOA in culture medium and add them to the respective wells. Include vehicle control wells.

-

Incubation with Drug: Incubate the cells with 2-OHOA for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Lipid Extraction and Analysis by Mass Spectrometry

This protocol outlines a general procedure for extracting lipids from cells for subsequent analysis by mass spectrometry to quantify changes in lipid composition.[21][22][23][24][25]

Materials:

-

Cell pellets (1 x 10^7 cells)

-

Methanol (B129727) (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Ultrapure water

-

Internal standards (e.g., deuterated lipid standards)

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen or argon gas evaporator

-

Mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF) coupled with UPLC/HPLC

Procedure:

-

Sample Preparation: Start with a cell pellet of approximately 1 x 10^7 cells.

-

Lipid Extraction (MTBE Method):

-

Add 200 µL of cold methanol and 800 µL of cold MTBE to the cell pellet.

-

Vortex thoroughly.

-

Add 200 µL of water to induce phase separation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Collection of Organic Phase: Carefully collect the upper organic phase containing the lipids.

-

Drying: Dry the collected organic phase under a stream of nitrogen or argon gas or using a SpeedVac.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., 20-40 µL of acetonitrile/isopropanol/water in a 65:30:5 ratio).

-

Mass Spectrometry Analysis: Analyze the lipid extract using a mass spectrometer coupled with a suitable liquid chromatography system.

-

Data Analysis: Identify and quantify lipid species using specialized software and lipid databases.

Western Blot Analysis of MAPK Pathway Proteins

This protocol is for the detection and quantification of key proteins in the MAPK signaling pathway, such as phosphorylated and total ERK, JNK, and p38, to assess the effect of 2-OHOA.[4][26][27][28]

Materials:

-

Cell lysates from control and 2-OHOA-treated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[29][30][31]

Materials:

-

Control and 2-OHOA-treated cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing and fix for at least 30 minutes at 4°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cells in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software (e.g., ModFit, FlowJo) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Autophagy Assessment

This section provides an overview of common methods to assess autophagy induction by 2-OHOA.[32][33][34][35]

3.5.1. Western Blot for LC3 Conversion

-

Principle: Monitors the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.

-

Procedure: Follow the general Western blot protocol (Section 3.3) using an antibody that detects both LC3-I and LC3-II.

3.5.2. Immunofluorescence for LC3 Puncta

-

Principle: Visualizes the recruitment of LC3 to autophagosome membranes, which appears as distinct puncta (dots) within the cytoplasm under a fluorescence microscope.

-

Procedure:

-

Grow cells on coverslips and treat with 2-OHOA.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against LC3.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Quantify the number of LC3 puncta per cell.

-

3.5.3. Transmission Electron Microscopy (TEM)

-

Principle: Provides high-resolution ultrastructural images to directly visualize autophagosomes and autolysosomes.

-

Procedure: Involves complex sample preparation including fixation, embedding, sectioning, and staining for visualization with a transmission electron microscope.

Conclusion

2-Hydroxyoleic acid represents a promising new class of anticancer agents with a unique mechanism of action that targets the fundamental lipid composition of cancer cell membranes. Its ability to selectively induce cell death in tumor cells while sparing normal cells, as demonstrated in both preclinical and early-stage clinical trials, highlights its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the antitumor properties of 2-OHOA. Continued research into its precise molecular interactions and its efficacy in combination with other therapies will be crucial in translating this novel therapeutic strategy into clinical practice.

References

- 1. ICR trial of olive oil-derived drug shows promise in glioblastoma [clinicaltrialsarena.com]

- 2. Sphingomyelin and sphingomyelin synthase (SMS) in the malignant transformation of glioma cells and in 2-hydroxyoleic acid therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Normalization of sphingomyelin levels by 2-hydroxyoleic acid induces autophagic cell death of SF767 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sphingomyelin and sphingomyelin synthase (SMS) in the malignant transformation of glioma cells and in 2-hydroxyoleic acid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-oleic acid does not activate sphingomyelin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. 2-Hydroxyoleic Acid as a Self-Assembly Inducer for Anti-Cancer Drug-Centered Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. A Phase 1/2A trial of idroxioleic acid: first-in-class sphingolipid regulator and glioma cell autophagy inducer with antitumor activity in refractory glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cancerresearchuk.org [cancerresearchuk.org]

- 14. ascopubs.org [ascopubs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ascopubs.org [ascopubs.org]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 22. benchchem.com [benchchem.com]

- 23. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 24. lipidmaps.org [lipidmaps.org]

- 25. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 26. benchchem.com [benchchem.com]

- 27. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. wp.uthscsa.edu [wp.uthscsa.edu]

- 31. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 32. Approaches and Protocols to Analyze Autophagy and Its Role in Death of Apoptosis-Resistant Senescent Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. benchchem.com [benchchem.com]

- 34. benchchem.com [benchchem.com]

- 35. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxyoleic Acid (2-OHOA) as a Modulator of Lipid Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxyoleic acid (2-OHOA), also known as Idroxioleic acid or Minerval®, is a synthetic, orally bioavailable hydroxylated fatty acid derived from oleic acid.[1][2][3] It represents a novel class of therapeutic agents that function through "Membrane Lipid Therapy" (MLT), a strategy that targets the lipid composition and structure of cell membranes rather than specific proteins to combat disease.[4][5] Extensive research has demonstrated that 2-OHOA's primary mechanism of action involves its incorporation into cell membranes, leading to a significant reorganization of the lipid bilayer and the modulation of key lipid metabolic enzymes. These membrane alterations subsequently impact critical intracellular signaling pathways that control cell proliferation, differentiation, and survival. This document provides a comprehensive technical overview of 2-OHOA's mechanism of action, its effects on lipid metabolism and downstream signaling, and a summary of relevant experimental data and protocols.

Core Mechanism of Action: Modulation of Membrane Lipid Environment

The central tenet of 2-OHOA's activity is the regulation of the cell membrane's lipid architecture.[6] This is achieved through a dual mechanism: direct incorporation into membrane phospholipids (B1166683) and the regulation of enzymes involved in lipid metabolism.

Direct Incorporation and Structural Changes

Upon administration, 2-OHOA is readily incorporated into the phospholipids of cellular membranes. In human glioma and lung cancer cells, 2-OHOA can constitute up to ~15% of the fatty acids in membrane phospholipids.[6] This incorporation directly alters the biophysical properties of the lipid bilayer, increasing the packing of ordered lipid raft domains while decreasing the global order of the membrane.[6][7] These structural changes are believed to be a primary trigger for the subsequent modulation of membrane-associated protein functions.

Regulation of Sphingomyelin (B164518) and Other Key Lipids

A critical and widely reported effect of 2-OHOA is the restoration of sphingomyelin (SM) levels in cancer cells.[6][8] Cancer cells are often characterized by markedly lower SM levels compared to their non-tumor counterparts.[9][10]

-

Activation of Sphingomyelin Synthase (SMS): The primary proposed mechanism for SM restoration is the rapid and specific activation of sphingomyelin synthase (SMS), the enzyme that synthesizes SM from ceramide and phosphatidylcholine.[9][10][11] Treatment of various cancer cell lines with 2-OHOA has been shown to induce a robust increase in SM mass, in some cases up to 4.6-fold, restoring levels to those found in non-tumor cells.[9][10] This effect is reported to be specific to cancer cells.[9][10]

-

Contradictory Findings: It is important to note that a study has contested this mechanism, finding no evidence of 2-OHOA-mediated SMS activation in A549 and U118 cells. Instead, this study reported a significant reduction in phosphatidylcholine (PC).[12] They suggest the anticancer effect may be related to this PC reduction rather than SM elevation.[12]

-

Modulation of Other Lipids: Concurrently with the changes in SM, 2-OHOA treatment leads to a significant loss of phosphatidylethanolamine (B1630911) (PE) and PC.[9][10] Additionally, 2-OHOA has been shown to inhibit stearoyl-CoA desaturase (SCD1), an enzyme involved in the synthesis of monounsaturated fatty acids.[1][6]

Impact on Downstream Signaling Pathways

The 2-OHOA-induced alterations in membrane lipid composition create a signaling cascade that inhibits oncogenic pathways and promotes cell death or differentiation.

-

Ras/MAPK and PI3K/Akt Pathway Inhibition: The normalization of the membrane lipid environment, particularly the increase in SM, causes the dramatic translocation of the key signaling protein Ras from the plasma membrane to the cytoplasm.[8] This relocalization effectively inactivates Ras, leading to the inhibition of the downstream MAPK and PI3K/Akt signaling pathways, which are typically hyperactive in cancer cells.[1][8]

-

Protein Kinase C (PKC) Activation: In parallel, 2-OHOA-induced membrane changes promote the translocation and activation of Protein Kinase Cα (PKCα).[8][13] Activated PKCα can lead to the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21, contributing to cell cycle arrest.[14]

-

Induction of Cell Cycle Arrest, Differentiation, and Autophagy: The collective inhibition of pro-proliferative pathways and activation of cell cycle inhibitors results in cell cycle arrest, induction of differentiation into mature cells (observed in glioma), and ultimately, autophagic cell death.[1][8]

Mitochondrial Effects: A Secondary Front of Action

Beyond the plasma membrane, 2-OHOA also significantly impacts mitochondrial function, adding another layer to its anti-cancer activity.

-

Mitochondrial Lipid Remodeling: 2-OHOA and its metabolites are incorporated into mitochondrial phospholipids, most notably cardiolipin, a signature lipid of the inner mitochondrial membrane essential for respiratory chain function.[15]

-

Uncoupling of Oxidative Phosphorylation (OxPhos): 2-OHOA acts as an uncoupler of mitochondrial oxidative phosphorylation, similar to the protonophore FCCP. This is demonstrated by mitochondrial membrane potential depolarization and an increased oxygen consumption rate (OCR).[16][17][18] This action depletes cellular ATP, adding metabolic stress to cancer cells.[17][18]

-

Modulation of Respiratory Chain Complexes: The altered mitochondrial membrane environment, specifically the hydroxylation of lipids, is thought to decrease the diffusion of Co-enzyme Q.[15][16] This can explain the observed inhibition of respiratory complexes I-III activity.[15][16] Paradoxically, 2-OHOA increases the activity of complex IV and overall state 3 respiration in intact mitochondria, which may be an adaptive response to maintain ATP production under glycolytic inhibition.[15][16]

Quantitative Data Summary

The following tables summarize the quantitative effects of 2-OHOA on lipid composition and clinical pharmacokinetics.

Table 1: Effect of 2-OHOA on Cellular Lipid Composition in Cancer Cells

| Cell Line | Treatment | Lipid Analyte | Fold/Percent Change vs. Control | Reference |

| Human Glioma (U118) | 200 µM, 24h | Sphingomyelin (SM) | ~4.6-fold increase | [9] |

| Human Glioma (U118) | 200 µM, 24h | Phosphatidylethanolamine (PE) | 57% decrease | [9] |

| Human Glioma (U118) | 200 µM, 24h | Phosphatidylcholine (PC) | 30% decrease | [9] |

| Human Leukemia (Jurkat) | 200 µM, 24h | Sphingomyelin (SM) | 2.4-fold increase | [9] |

| Non-small Lung Cancer (A549) | 200 µM, 24h | Sphingomyelin (SM) | 2.7-fold increase | [9] |

| Human Glioma (SF767) | Not specified | 2-OHOA in Phospholipids | ~30% of total fatty acids | [8] |

Table 2: Pharmacokinetic Parameters of 2-OHOA (First-in-Human Phase 1/2A Trial)

| Parameter | Condition | Value | Reference |

| Tmax | Fasted | 1 - 1.3 hours | [1] |

| Tmax | Fed | 1.6 - 3.2 hours | [1] |

| Dose Proportionality | AUC and Cmax | Proportional after single and multiple dosing | [1] |

| Half-life (t1/2) | General Range | 1-2h to 8-12h (longer at higher doses) | [19] |

Key Experimental Protocols

The investigation of 2-OHOA's effects relies on a combination of lipidomic, cell biology, and bioenergetic techniques.

Lipid Analysis via Mass Spectrometry

-

Lipid Extraction: Cells are harvested and lipids are extracted using a solvent system such as n-hexane:2-propanol (3:2, v/v).[20]

-

Lipid Separation (Optional): For analysis of specific phospholipid classes, separation can be performed by thin-layer chromatography (TLC).[20]

-

Quantification: The extracted lipids are analyzed by mass spectrometry to determine the mass and profile of various sphingolipid and glycerophospholipid species.[20]

Mitochondrial Bioenergetics Profiling (Seahorse Assay)

-

Principle: This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time.

-

Protocol Outline:

-

Cells are seeded in a Seahorse XF microplate and treated with 2-OHOA for the desired duration.

-

The culture medium is replaced with assay medium.

-

A "Mito Stress Test" is performed by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I/III inhibitors).

-

The resulting changes in OCR are used to calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[15][16]

-

Synthesis of 2-Hydroxyoleic Acid

-

Starting Material: Oleic acid.

-

Procedure:

-

A solution of oleic acid in dry tetrahydrofuran (B95107) (THF) is treated with N,N'-Dimethylpropyleneurea (DMPU) and lithium diisopropylamide (LDA).

-

The reaction mixture is heated (e.g., 50-55°C) and then cooled.

-

Oxygen gas is bubbled through the solution.

-

The reaction is quenched with aqueous HCl.

-

The product is extracted with a solvent like dichloromethane (B109758) (DCM).[21]

-

Clinical Perspective and Future Directions

2-OHOA (this compound) has progressed into clinical trials, showing promising activity and a favorable safety profile. A first-in-human Phase 1/2A study in patients with advanced solid tumors, including high-grade gliomas, established its tolerability.[1] The most common adverse events were gastrointestinal in nature (diarrhea, nausea, vomiting) and were dose-related.[1] Importantly, the study reported objective clinical benefits, with some refractory glioma patients demonstrating stable disease or partial response for extended periods.[1][19]

The unique mechanism of action, targeting the fundamental lipid structure of cancer cell membranes, offers several advantages:

-

Specificity: 2-OHOA appears to selectively affect cancer cells, which have an altered baseline lipid composition, while having minimal effects on non-tumor cells.[9][10]

-

Broad Applicability: As altered membrane lipids are a common feature of many cancers, this approach may be effective against a wide range of solid and hematological malignancies.

-

Overcoming Resistance: By targeting a physical property of the cell rather than a single protein that can mutate, MLT may circumvent common drug resistance mechanisms.

Future research will likely focus on elucidating the finer details of its interaction with mitochondrial lipids, resolving the conflicting reports on SMS activation, and exploring its potential in combination therapies and for other indications such as neurodegenerative and metabolic diseases.[22]

References

- 1. A Phase 1/2A trial of this compound: first-in-class sphingolipid regulator and glioma cell autophagy inducer with antitumor activity in refractory glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C18H34O3 | CID 9796304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-hydroxyoleic acid (CHEBI:143096) [ebi.ac.uk]

- 4. The anti-tumor drug 2-hydroxyoleic acid (Minerval) stimulates signaling and retrograde transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Tumorigenic Effect of a Novel Derivative of 2-Hydroxyoleic Acid and the Endocannabinoid Anandamide on Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of membrane fatty acid remodeling in the antitumor mechanism of action of 2-hydroxyoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of a 2-hydroxylated fatty acid on cholesterol-rich membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. Sphingomyelin and sphingomyelin synthase (SMS) in the malignant transformation of glioma cells and in 2-hydroxyoleic acid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EPCT-03. A PHASE I TRIAL OF 2-HYDROXYOLEIC ACID IN PEDIATRIC PATIENTS WITH ADVANCED CENTRAL NERVOUS SYSTEM TUMORS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Hydroxy-oleic acid does not activate sphingomyelin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. Differential effect of 2-hydroxyoleic acid enantiomers on protein (sphingomyelin synthase) and lipid (membrane) targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Multifaceted Analyses of Isolated Mitochondria Establish the Anticancer Drug 2-Hydroxyoleic Acid as an Inhibitor of Substrate Oxidation and an Activator of Complex IV-Dependent State 3 Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Minerval (2-hydroxyoleic acid) causes cancer cell selective toxicity by uncoupling oxidative phosphorylation and compromising bioenergetic compensation capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Minerval (2-hydroxyoleic acid) causes cancer cell selective toxicity by uncoupling oxidative phosphorylation and compromising bioenergetic compensation capacity | Core Research Facilities [crf.huji.ac.il]

- 19. researchgate.net [researchgate.net]

- 20. Sustained activation of sphingomyelin synthase by 2-hydroxyoleic acid induces sphingolipidosis in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2-Hydroxyoleic Acid as a Self-Assembly Inducer for Anti-Cancer Drug-Centered Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lipid Research_ - laminarpharma [laminarpharma.com]

The Hypotensive Effects of 2-Hydroxyoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyoleic acid (2-OHOA), a synthetic derivative of oleic acid, has demonstrated significant and sustained hypotensive effects in preclinical models. This technical guide provides an in-depth overview of the molecular mechanisms underlying the blood pressure-lowering properties of 2-OHOA. It details the key signaling pathways, presents quantitative data from pivotal studies, and outlines the experimental protocols used to elucidate these effects. The information herein is intended to support further research and development of 2-OHOA as a potential novel antihypertensive therapeutic.

Introduction

Diets rich in monounsaturated fatty acids, such as those found in olive oil, have been associated with beneficial effects on blood pressure.[1][2] 2-Hydroxyoleic acid (2-OHOA) is a synthetic derivative of oleic acid designed to resist beta-oxidation, enhancing its stability and potential therapeutic effects.[3] Studies in normotensive and hypertensive animal models have shown that administration of 2-OHOA leads to a significant and sustained reduction in systolic blood pressure.[1][2][3][4] This document synthesizes the current understanding of the mechanisms driving this hypotensive effect, focusing on the modulation of key signaling pathways in cardiovascular tissues.

Quantitative Data on Hypotensive Effects

The hypotensive efficacy of 2-OHOA has been quantified in several studies using rat models. The data consistently show a significant reduction in systolic blood pressure (SBP) following both intraperitoneal and oral administration.

Table 1: Effects of 2-Hydroxyoleic Acid on Systolic Blood Pressure in Sprague-Dawley Rats

| Administration Route | Dosage | Duration | Maximal SBP Reduction (mmHg) | Reference |

| Intraperitoneal | 10 mg/kg | 7 days | 26 | [1] |

| Intraperitoneal | 30 mg/kg | 7 days | 20 | [1] |

| Intraperitoneal (single dose) | 10 mg/kg | 4 hours | 16 ± 4 | [1] |

| Intraperitoneal (single dose) | 30 mg/kg | 4 hours | 18 ± 4 | [1] |

| Oral | 600 mg/kg (every 12h) | 2 days | 13 | [1][4] |

| Oral | 600 mg/kg (every 12h) | 4 days | 25 | [1][4] |

| Oral | 600 mg/kg (every 12h) | 6 days | 22 | [1][4] |

Table 2: Effects of 2-Hydroxyoleic Acid on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

| Administration Route | Dosage | Duration | Outcome | Reference |

| Oral | 100-900 mg/kg (every 12h) | 1-7 days | Dose-dependent decrease in SBP | [3] |

| Oral | 600 mg/kg | 7 days | SBP normalized to levels of normotensive Wistar Kyoto rats | [3] |

Signaling Pathways Modulated by 2-Hydroxyoleic Acid

The hypotensive effect of 2-OHOA is primarily attributed to its ability to modulate intracellular signaling cascades that regulate vascular tone and cardiac function. The core mechanism involves the upregulation of the Gαs protein/adenylyl cyclase/cAMP/PKA pathway and the downregulation of the Rho kinase pathway.

Gαs/Adenylyl Cyclase/PKA Pathway

2-OHOA treatment leads to an increase in the expression of the stimulatory G protein alpha subunit (Gαs) in the membranes of heart and aorta cells.[1][2] This upregulation of Gαs enhances the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[1] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[2][3] PKA, a potent vasodilator, then phosphorylates downstream targets that lead to smooth muscle relaxation and a decrease in blood pressure.[3]

Rho Kinase Pathway

In spontaneously hypertensive rats (SHRs), there is a pathological overexpression of Rho kinase, a key regulator of vasoconstriction.[3] Treatment with 2-OHOA has been shown to completely reverse this overexpression, thereby suppressing the vasoconstrictory Rho kinase pathway.[3] This contributes to the overall vasorelaxant and hypotensive effect of 2-OHOA.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that elucidated the hypotensive effects of 2-OHOA.

Animal Models and Blood Pressure Measurement

-

Animal Models: Studies have utilized male Sprague-Dawley rats and spontaneously hypertensive rats (SHRs).[1][3]

-

Blood Pressure Measurement: Systolic blood pressure is measured using a non-invasive tail-cuff plethysmography method. This involves placing a cuff on the rat's tail to occlude and then release blood flow, with a sensor detecting the return of the pulse. This method is suitable for repeated measurements over the course of the treatment period.

Quantitative Immunoblotting (Western Blotting)

-

Objective: To determine the protein levels of Gαs, Gαi2, Gαo, Gαq/11, and PKCα in heart and aorta membranes.[2]

-

Sample Preparation:

-

Tissues (left ventricles and aortas) are homogenized in a lysis buffer containing protease inhibitors.

-

The homogenate is centrifuged to pellet cellular debris.

-

The supernatant is then ultracentrifuged to isolate the membrane fraction.

-

Protein concentration in the membrane fraction is determined using a standard protein assay (e.g., BCA assay).

-

-

Electrophoresis and Transfer:

-

An equal amount of protein from each sample is loaded onto an SDS-polyacrylamide gel.

-

Proteins are separated by size via electrophoresis.

-

The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

The membrane is blocked with a solution (e.g., 5% non-fat milk in TBS-T) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-Gαs, anti-PKCα).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Adenylyl Cyclase Activity Assay

-

Objective: To measure the activity of adenylyl cyclase in response to various stimuli in membranes from heart and aorta.[1]

-

Protocol:

-

Membrane preparations (as described in 4.2) are incubated in a reaction mixture containing [α-³²P]ATP, MgCl₂, and a cAMP-regenerating system.

-

The reaction is initiated by the addition of the membrane protein.

-

To measure stimulated activity, specific agonists are added to the reaction mixture, such as isoproterenol (B85558) (a β-adrenergic agonist) or GTPγS (a direct G-protein activator).[5]

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C) and then stopped.

-

The newly synthesized [³²P]cAMP is separated from unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).

-

The amount of [³²P]cAMP is quantified by scintillation counting.

-

Protein Kinase A (PKA) Activity Assay

-

Objective: To determine the activity of PKA in aortic tissue.[3]

-

Protocol:

-

Aortic tissue extracts are prepared.

-

PKA activity is measured using a colorimetric or radioactive assay kit.

-

These kits typically provide a specific PKA substrate (e.g., a kemptide).

-

The tissue extract is incubated with the substrate and ATP (for radioactive assays, [γ-³²P]ATP is used).

-

The assay measures the amount of phosphorylated substrate, which is proportional to the PKA activity in the sample.

-

For colorimetric assays, the phosphorylated substrate is detected using a specific antibody and a color-developing reagent, with absorbance read on a microplate reader.

-

Conclusion

2-Hydroxyoleic acid effectively lowers blood pressure in preclinical models through a dual mechanism of action: the upregulation of the Gαs/cAMP/PKA vasodilation pathway and the downregulation of the vasoconstrictor Rho kinase pathway. The data presented in this guide provide a strong foundation for the continued investigation of 2-OHOA as a first-in-class antihypertensive agent. Further research, including clinical trials, is warranted to establish its safety and efficacy in humans.

References

- 1. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recommendations for blood pressure measurement in humans and experimental animals: part 2: blood pressure measurement in experimental animals: a statement for professionals from the Subcommittee of Professional and Public Education of the American Heart Association Council on High Blood Pressure Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal models for hypertension/blood pressure recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 2-Hydroxyoleic Acid-Induced Glioma Cell Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma remains one of the most aggressive and challenging-to-treat human cancers. The synthetic fatty acid 2-hydroxyoleic acid (2-OHOA), also known as Minerval®, has emerged as a promising therapeutic agent with potent anti-cancer activity specifically against glioma cells, while exhibiting minimal toxicity to normal cells.[1][2][3] A significant body of research has elucidated that a key mechanism underlying 2-OHOA's efficacy is the induction of autophagic cell death in glioma cells.[4][5] This technical guide provides an in-depth exploration of the molecular pathways and cellular events through which 2-OHOA triggers this critical cellular process.

This document details the signaling cascades initiated by 2-OHOA, presents quantitative data from key experimental findings in a structured format, outlines the methodologies for replicating these experiments, and provides visual representations of the involved pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of 2-OHOA-Induced Autophagy

2-Hydroxyoleic acid employs a multi-faceted approach to induce autophagy in glioma cells, primarily revolving around the induction of endoplasmic reticulum (ER) stress and the modulation of cellular membrane lipid composition. These upstream events converge to activate the autophagic machinery, leading to the degradation of cellular components and ultimately, cell death.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

A primary mechanism of 2-OHOA is the induction of ER stress and the subsequent activation of the Unfolded Protein Response (UPR) in glioma cells.[1][2] The UPR is a cellular stress response aimed at restoring ER homeostasis, but under prolonged or severe stress, it can trigger cell death pathways, including autophagy. 2-OHOA treatment leads to a significant increase in the expression of key ER stress and UPR markers.[1][6]

The key signaling cascades involved are:

-

PERK-eIF2α-ATF4 Pathway: 2-OHOA treatment leads to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α).[1][6] This, in turn, selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 is a critical transcription factor that upregulates the expression of genes involved in both ER stress resolution and autophagy.[1]

-

IRE1α-XBP1 Pathway: Inositol-requiring enzyme 1α (IRE1α) is another key sensor of ER stress activated by 2-OHOA.[1] Activated IRE1α splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in the UPR.

-

ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is also upregulated at the mRNA level in response to 2-OHOA treatment, contributing to the overall ER stress response.[1]

-

CHOP Upregulation: The culmination of prolonged ER stress signaling is the increased expression of the pro-apoptotic factor C/EBP homologous protein (CHOP).[1][6] CHOP plays a crucial role in mediating cell death under conditions of unresolved ER stress.

The activation of these UPR branches, particularly the PERK-eIF2α pathway, is directly linked to the induction of autophagy through the upregulation of autophagy-related genes (ATGs).[6]

Modulation of Membrane Lipid Composition and Downstream Signaling